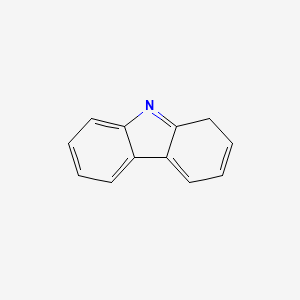

1H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLWECJWSGWVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429534 | |

| Record name | 1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244-57-5 | |

| Record name | 1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Carbazole and Its Functionalized Derivatives

Classical and Retrosynthetic Approaches to the 1H-Carbazole Ring System

Traditional methods for carbazole (B46965) synthesis have been instrumental in the early exploration of carbazole chemistry and continue to be relevant. These methods often involve cyclization reactions under harsh conditions.

Fischer Indole (B1671886) Synthesis and Derivatives for Tetrahydrocarbazole Formation

The Fischer indole synthesis is a widely used and versatile method for constructing the indole ring system, which can be extended to the synthesis of tetrahydrocarbazoles. wjarr.comsemanticscholar.org The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, typically derived from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. scribd.comnih.gov For the synthesis of tetrahydrocarbazoles, cyclohexanone (B45756) or its derivatives are commonly employed as the carbonyl component. wjarr.com

The general mechanism involves the formation of a phenylhydrazone from phenylhydrazine and cyclohexanone. scribd.com Under acidic conditions, this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the stable 1,2,3,4-tetrahydrocarbazole (B147488). wjarr.comscribd.com Various acids, such as sulfuric acid, polyphosphoric acid, and glacial acetic acid, can be used to catalyze the reaction. scribd.comcdnsciencepub.com The choice of acid and reaction conditions can influence the yield and regioselectivity of the product, especially when using unsymmetrically substituted cyclohexanones. cdnsciencepub.com

For instance, the reaction of cyclohexanone phenylhydrazone in boiling glacial acetic acid can produce 1,2,3,4-tetrahydrocarbazole in significant yields. scispace.com The resulting tetrahydrocarbazole can then be dehydrogenated to afford the fully aromatic carbazole. nih.govtandfonline.com

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Cyclohexanone, Phenylhydrazine | Glacial Acetic Acid | 1,2,3,4-Tetrahydrocarbazole | 54.53% | scribd.com |

| Substituted Phenylhydrazine, Substituted Cyclohexanone | Acetic Acid/HCl | Substituted 1,2,3,4-Tetrahydrocarbazole | - | wjarr.com |

| Cyclohexanone Phenylhydrazone | 7-60% Sulfuric Acid in Methanol (B129727) | Tetrahydrocarbazoles | Varies | cdnsciencepub.com |

Bucherer Carbazole Synthesis

The Bucherer carbazole synthesis, reported by Hans Theodor Bucherer in 1904, is another classical method that involves the reaction of a naphthol with an aryl hydrazine (B178648) in the presence of sodium bisulfite. nih.govwikipedia.orgtandfonline.com This reaction is particularly useful for the synthesis of benzo-fused carbazoles. tandfonline.com The mechanism of the Bucherer reaction involves the reversible conversion of a naphthol to a naphthylamine, and this principle is extended to the formation of the carbazole ring. wikipedia.org

Graebe-Ullmann Carbazole Synthesis via Triazole Decomposition

First described in 1896, the Graebe-Ullmann reaction is a method for synthesizing carbazoles through the thermal decomposition of 1-aryl-1,2,3-benzotriazoles. nih.govresearchgate.netresearchgate.net The synthesis begins with the diazotization of an N-phenyl-o-phenylenediamine, which then cyclizes to form the corresponding 1-phenyl-1,2,3-benzotriazole. wikipedia.orgresearchgate.net Upon heating at high temperatures, this triazole intermediate extrudes molecular nitrogen to generate a diradical species that subsequently cyclizes to form the carbazole ring in high yield. researchgate.netyoutube.com

This method has been successfully applied to the synthesis of various substituted carbazoles and carbolines. researchgate.netrsc.org However, the preparative value of this synthesis is generally limited to triazoles with 1-aromatic or 1-heteroaromatic substituents, as 1-alkyl substituted triazoles tend to decompose into secondary amines. researchgate.netrsc.org The reaction can be carried out by pyrolysis or in high-boiling solvents like syrupy phosphoric acid. rsc.org

| Reactant | Conditions | Product | Yield | Reference |

| 1-Phenyl-1,2,3-benzotriazole | Heating to 360°C | Carbazole | Quantitative | researchgate.net |

| 1-(4-pyridyl)-1H-1,2,3-benzotriazole | Thermal Decomposition | γ-carboline | - | researchgate.net |

| 1-Alkyl/Alkylaryl/Cyclohexyl Benzotriazoles | Pyrolysis | Secondary Amines | - | researchgate.netrsc.org |

Oxidative Cyclization of Diphenylamine (B1679370) Derivatives

The direct oxidative cyclization of diphenylamine and its derivatives provides a more atom-economical route to carbazoles. chemicalbook.comjst.go.jp This transformation involves the formation of a carbon-carbon bond between the two aryl rings through a C-H activation process. Early examples involved heating diphenylamine derivatives in the presence of air. wikipedia.org More controlled and efficient methods have since been developed using various oxidizing agents. jst.go.jp

A notable example is the use of palladium acetate (B1210297) in acetic acid at elevated temperatures, which effectively cyclizes diphenylamine to carbazole. chemicalbook.com Hypervalent iodine reagents have also been employed for the intramolecular cyclization of diphenylamines, offering a metal-free alternative. thieme-connect.com This method is advantageous for its mild reaction conditions and tolerance of various functional groups. thieme-connect.com

Contemporary Transition Metal-Catalyzed Carbazole Annulation Reactions

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of complex organic molecules, including carbazoles. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches. chim.it

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions for this compound Synthesis

Palladium catalysis has become a cornerstone of modern carbazole synthesis. organic-chemistry.org A variety of palladium-catalyzed methods have been developed, including intramolecular C-H amination, cross-coupling reactions followed by cyclization, and tandem processes.

One prominent strategy involves the intramolecular oxidative coupling of diarylamines, a reaction first reported by Åkermark and colleagues using a stoichiometric amount of palladium acetate. jst.go.jpresearchgate.net This has been refined into catalytic versions using various oxidants like copper(II) acetate, oxygen, and silver oxide. jst.go.jpresearchgate.net Microwave irradiation has been shown to accelerate these cyclodehydrogenation reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are used to construct biaryl precursors that can then undergo cyclization to form carbazoles. wvu.edumdpi.com For example, a 2-nitrobiphenyl (B167123) derivative, synthesized via a Stille coupling, can be reductively cyclized to a carbazolone in the presence of a palladium catalyst. wvu.edu A tandem approach combining an intermolecular amination and an intramolecular direct arylation, both catalyzed by palladium, provides a highly regioselective route to functionalized carbazoles. organic-chemistry.org

More recently, one-pot procedures have been developed that combine multiple palladium-catalyzed steps. For instance, the reaction of 2-allyl-3-iodoindoles with terminal alkynes, co-catalyzed by palladium and copper, leads to polysubstituted carbazoles through a sequence of coupling, isomerization, and cyclization. acs.org Another efficient method involves a palladium-catalyzed tandem C-H functionalization and C-N bond formation from biaryl amides. nih.gov

| Precursor | Catalyst System | Product | Key Features | Reference |

| Diaryl Amines | Pd(OAc)₂, Cu(OAc)₂, DMF, MW | Substituted Carbazoles | Good yields (80-92%) | nih.gov |

| 2-Arylcyclohex-2-en-1-one | Pd-catalyzed Ullmann cross-coupling then reductive cyclization | Tetrahydrocarbazole | Route to natural products | researchgate.net |

| 2-Allyl-3-iodo-1-tosyl-1H-indoles, Terminal Alkynes | Pd/Cu co-catalysis | Polysubstituted Carbazoles | One-pot, high efficiency | acs.org |

| Biaryl Acetamides | Pd(OAc)₂, Oxidant | N-Acetylcarbazoles | Excellent yields, tolerant of substitution | nih.gov |

| Anilines, 1,2-Dihaloarenes | Magnetically recoverable Pd nanocatalyst, MW | 9H-Carbazoles | Green, rapid, one-pot | organic-chemistry.org |

| Two different α-allenols | Palladium catalyst | 3-(E-buta-1,3-dienyl) carbazoles | Chemo-, regio-, and stereoselective | rsc.org |

Copper- and Gold-Catalyzed Approaches to this compound Frameworks

Transition metal catalysis, particularly employing copper and gold, has become a cornerstone for the synthesis of the this compound scaffold, offering efficient and selective routes. These methods often proceed under mild conditions and demonstrate broad functional group tolerance.

Copper-Catalyzed Syntheses:

Copper catalysis is instrumental in constructing carbazoles through various strategies, including intramolecular C-H amination and cascade reactions. A notable approach involves the copper-catalyzed intramolecular C-H/N-H coupling of 2-aminobiphenyls. acs.orgacs.org The installation of a picolinamide-based directing group on the amine is crucial for this transformation, as it facilitates the cyclization and is subsequently removed in the process. acs.org This method avoids the need for palladium and hypervalent iodine reagents, presenting a milder alternative for creating heteroatom-incorporated carbazole cores. acs.org

Another innovative copper-catalyzed method facilitates the synthesis of 2-aminocarbazoles from 1-(1H-indol-3-yl)pentan-3-one. researchgate.net This one-pot reaction utilizes ammonium (B1175870) carbonate as the nitrogen source and proceeds through a cascade of C-C and C-N bond formations followed by aromatization. researchgate.net Furthermore, copper-catalyzed protocols have been developed for the synthesis of benzocarbazoles via the α-C-arylation of ketones with 2-(2-bromophenyl)-1H-indoles, providing moderate to excellent yields of 11H-benzo[a]carbazoles. nih.govrsc.org The Povarov reaction, catalyzed by copper(I) iodide in an ionic liquid medium, offers a straightforward route to quinolinopyrano[2,3-b]carbazole derivatives from aromatic amines and O-propargylated carbazole aldehyde. ias.ac.in

Gold-Catalyzed Syntheses:

Gold catalysts, particularly cationic gold(I) complexes, have proven highly effective in the synthesis of carbazoles and their partially saturated precursors. acs.orgacs.orgnih.gov A prominent example is the gold-catalyzed cycloisomerization of 3-allenylmethylindoles to produce 4,9-dihydro-1H-carbazoles. acs.orgacs.orgnih.govcore.ac.uk This process involves a formal C2-H bond activation of the indole ring. acs.orgacs.orgnih.gov The regioselectivity of this cyclization is significantly influenced by the substitution pattern on the allene (B1206475) moiety, as well as the choice of catalyst and solvent. acs.orgacs.orgnih.gov

Gold catalysis also enables the efficient synthesis of substituted carbazoles from 1-(indol-2-yl)-2,3-allenols. chemistryviews.org This reaction proceeds through a selective 1,2-alkyl or aryl migration via a gold-carbene intermediate. DFT calculations have suggested that water, formed in situ, can act as a co-catalyst, lowering the energy barrier for the reaction. chemistryviews.org Additionally, gold(I)-catalyzed cascade reactions of azide-diynes with arenes provide a direct route to aryl-annulated [c]carbazoles. rsc.org This method involves the functionalization of two C-H bonds on the arene partner. rsc.org

Table 1: Comparison of Copper- and Gold-Catalyzed Reactions for this compound Synthesis

| Catalyst Type | Reaction Type | Starting Materials | Key Features |

| Copper | Intramolecular C-H Amination | 2-Aminobiphenyls with picolinamide (B142947) directing group | Pd- and I(III)-free conditions, mild oxidation. acs.org |

| Copper | Cascade C-C/C-N Formation & Aromatization | 1-(1H-indol-3-yl)pentan-3-one, ammonium carbonate | One-pot synthesis of 2-aminocarbazoles. researchgate.net |

| Copper | α-C-Arylation of Ketones | 2-(2-Bromophenyl)-1H-indoles, ketones | Synthesis of 11H-benzo[a]carbazoles. nih.govrsc.org |

| Gold | Cycloisomerization | 3-Allenylmethylindoles | Synthesis of 4,9-dihydro-1H-carbazoles via C2-H activation. acs.orgacs.orgnih.gov |

| Gold | Cyclization/1,2-Migration | 1-(Indol-2-yl)-2,3-allenols | Forms substituted carbazoles via a gold-carbene intermediate. chemistryviews.org |

| Gold | Cascade Annulation | Azide-diynes, arenes | Direct synthesis of aryl-annulated [c]carbazoles. rsc.org |

C-H Activation and Direct Arylation Strategies for this compound Synthesis

Direct C-H activation and arylation strategies represent a powerful and atom-economical approach to constructing the carbazole framework and its derivatives. These methods avoid the pre-functionalization of starting materials, thus streamlining the synthetic process.

C-H Activation:

Transition metal-catalyzed intramolecular C-H amination is a key strategy for carbazole synthesis. Rhodium(III)-catalyzed C-H activation/cyclization of N-arylamides with cyclic 2-diazo-1,3-diketones provides access to N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones in good to excellent yields under mild conditions. nih.gov This reaction proceeds through an intermolecular C-C bond formation followed by an intramolecular C-N bond formation, with water and nitrogen as the only byproducts. nih.gov

Metal-free oxidative cross-coupling presents another avenue for C-H functionalization. The use of N-chlorosuccinimide (NCS) as a mild oxidant enables the coupling of tetrahydrocarbazoles with indoles at the 1-position, which upon aromatization, yields 1-(indol-3-yl)carbazoles. acs.org This method is operationally simple and cost-effective. acs.org Photochemical methods have also been employed, where singlet oxygen, generated by a sensitizer (B1316253) and visible light, oxidizes tetrahydrocarbazoles to hydroperoxides. jove.com These intermediates, when activated by acid, can react with nucleophiles to form C-C or C-heteroatom bonds. jove.com

Direct Arylation:

Intramolecular direct arylation is a prominent method for synthesizing carbazoles. A palladium-catalyzed intramolecular oxidative C-H activation of diphenylamines, using oxygen as the oxidant, provides a scalable route to carbazole monomers. nih.gov Similarly, the amination of 2-chloroanilines with aryl bromides followed by an intramolecular direct arylation can be used to synthesize a range of fluorinated carbazoles. researchgate.net The choice of base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be crucial for the success of both the amination and the C-H activation steps. researchgate.net

Sequential palladium-catalyzed cross-coupling reactions, involving both C-N and C-C bond formation, have emerged as an attractive approach. mdpi.com This can involve an initial amination followed by a direct arylation from readily available anilines and 1,2-dihaloarenes. mdpi.com The use of a recoverable palladium nanocatalyst supported on biochar under microwave irradiation has been shown to be efficient, with reduced reaction times and high yields. mdpi.com

Table 2: C-H Activation and Direct Arylation Methodologies for Carbazole Synthesis

| Strategy | Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| C-H Activation | Rh(III) catalyst | N-Arylamides, cyclic 2-diazo-1,3-diketones | N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones | High efficiency, operational simplicity. nih.gov |

| C-H Activation | N-Chlorosuccinimide (NCS) | Tetrahydrocarbazoles, indoles | 1-(Indol-3-yl)carbazoles | Metal-free, mild oxidative cross-coupling. acs.org |

| Direct Arylation | Pd(OAc)₂ | Diphenylamines | Carbazole monomers | Scalable, uses O₂ as oxidant. nih.gov |

| Direct Arylation | Pd catalyst, DBU | 2-Chloroanilines, aryl bromides | Fluorinated carbazoles | Tandem one-pot or two-pot approach. researchgate.net |

| Direct Arylation | Pd nanocatalyst | Anilines, 1,2-dihaloarenes | Functionalized carbazoles | Microwave-assisted, recoverable catalyst. mdpi.com |

Iridium-Catalyzed Oxidative Coupling

Iridium catalysis offers unique pathways for the synthesis of carbazoles through oxidative coupling reactions. One significant method involves the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls. acs.org This reaction proceeds via an intramolecular direct C-H amination, smoothly yielding N-H carbazoles in the presence of a copper co-catalyst with air serving as the terminal oxidant. acs.org This system is also capable of catalyzing a novel dimerization of 2-aminobiphenyl (B1664054) through a twofold C-H/N-H coupling. acs.org

Furthermore, iridium photocatalysis has been utilized for the selective C-H functionalization of carbazoles. A visible-light-induced radical-radical cross-coupling of carbazole with diazomalonates, catalyzed by an Ir(III) photocatalyst, leads to C3-H alkylation. chim.it In a different approach, the photoexcitation of an allyl-iridium complex enables catalytic asymmetric C-C cross-couplings. recercat.cat This strategy allows the iridium complex to act as an oxidant, triggering a stereocontrolled radical pathway to form chiral carbazole-containing products from allylic alcohols and silyl-protected carbazoles. recercat.cat Merged visible light photoredox and palladium-catalyzed processes, using an iridium photocatalyst, have also been developed for the intramolecular C-H amination of N-substituted 2-amidobiaryls to synthesize carbazoles under aerobic conditions. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, focusing on reducing environmental impact through the use of safer solvents, alternative energy sources, and catalytic methods.

Solvent-Free and Aqueous Medium Reactions for this compound Derivatives

Efforts to develop more environmentally benign synthetic routes have led to the exploration of solvent-free and aqueous reaction conditions for preparing carbazole derivatives.

Solvent-Free Reactions:

Solvent-free synthesis offers significant advantages by reducing volatile organic compound (VOC) emissions and simplifying product purification. A one-step, solvent-free mechanical ball milling reaction has been successfully used to synthesize 1H-benzo[g]indole derivatives, which are isomers of carbazole. nih.gov This mechanochemical method is efficient, environmentally friendly, and provides high yields compared to traditional multi-step solvent-based syntheses. nih.gov Another example is a solvent-free protocol for the synthesis of chloro-substituted benzoquinoline-carbazole derivatives via a modified Friedländer hetero-annulation reaction. ias.ac.in Additionally, the synthesis of a new polysilane-carbazole structure has been achieved through hydrosilylation under solvent-free conditions. bohrium.com

Aqueous Medium Reactions:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of tetrahydrobenzo[b]pyran derivatives, which can be related to carbazole structures, has been achieved using cobalt oxide nanoparticles as a catalyst in water at room temperature. researchgate.net This method allows for the use of a low catalyst loading and the catalyst can be recovered and reused multiple times without a significant loss of activity. researchgate.net

Photocatalytic and Electrocatalytic Routes to this compound

Photocatalysis and electrocatalysis are powerful green chemistry tools that utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions.

Photocatalytic Routes:

Visible-light photocatalysis has emerged as a sustainable method for carbazole synthesis. Carbazole derivatives themselves can act as photocatalysts. For instance, specific carbazole derivatives have been synthesized and used as single-electron photoreductants for the hydrodehalogenation of aryl halides and the arylation of N-methylpyrrole under 365 nm light in the presence of air. nsf.gov The carbazole-based photocatalyst 4CzIPN has been employed in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones through a proton-coupled electron transfer (PCET) process, using visible light as a renewable energy source in an ethanol (B145695) solution. rsc.org

Copper-based photocatalysis has also been applied to the synthesis of carbazole derivatives. The oxidative cyclization of various triarylamines to form carbazoles can be achieved using a [Cu(I)(dmp)(xantphos)]BF₄ catalyst under visible light irradiation, particularly under continuous flow conditions. beilstein-journals.org This reaction is believed to proceed through an oxidative quenching mechanism involving a Cu(II) intermediate. beilstein-journals.org

Electrocatalytic Routes:

Electrocatalysis offers an alternative green approach. Nitrocarbazole compounds have been synthesized and utilized as organic electrocatalysts for the mediated electro-oxidation of alcohols at room temperature. lookchem.com The redox potential of these electrocatalysts can be tuned by modifying the substituents on the carbazole framework. The study demonstrated that the recycled electrocatalyst retained excellent electrochemical reversibility and could be reused for the indirect electro-oxidation of alcohols. lookchem.com Hybrid polyoxometalates containing carbazole-based ligands have also been prepared and investigated as electrochemical sensors and efficient catalysts for the selective oxidation of thioether. rsc.org

Ionic Liquid-Catalyzed Syntheses of Tetrahydrocarbazoles

Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and potential for recyclability. They have been effectively employed in the synthesis of tetrahydrocarbazoles, key intermediates for many carbazole derivatives.

The Fischer indole synthesis is a classic method for preparing indole and carbazole frameworks. The use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) as a catalyst has been shown to be highly efficient for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles and 2,3-dimethylindoles. scispace.comacgpubs.org This ionic liquid can act as both a catalyst and a solvent, leading to high yields and shorter reaction times. scispace.comacgpubs.orgresearchgate.net A key advantage is the operational simplicity and the ability to reuse the ionic liquid for several consecutive reactions without a significant loss of catalytic efficiency. scispace.comresearchgate.net The reaction is typically carried out by refluxing a phenylhydrazine hydrochloride and a cyclohexanone in the presence of the ionic liquid, sometimes with methanol as a co-solvent. scispace.comacgpubs.org The use of microwave irradiation in conjunction with ionic liquids, such as 1,3-dialkylimidazolium bromides, can further accelerate the Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole. scilit.com

Table 3: Ionic Liquids in Tetrahydrocarbazole Synthesis

| Ionic Liquid | Reaction Type | Substrates | Key Advantages |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) | Fischer Indole Synthesis | Phenylhydrazine hydrochlorides, Cyclohexanone | High yields, short reaction times, reusable catalyst, operational simplicity. scispace.comacgpubs.orgresearchgate.net |

| 1,3-Dialkylimidazolium bromides | Microwave-assisted Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Accelerated reaction rates. scilit.com |

| DMAP-based ionic liquids | Fischer Indole Synthesis | Substituted hydrazines, Ketones | Catalyzes formation of tetrahydrocarbazole core with high yields under mild reflux. |

Functionalization Strategies for the this compound Core

The versatile this compound scaffold is a cornerstone in the development of functional organic materials and pharmaceuticals. Its unique electronic and structural properties can be finely tuned through a variety of functionalization strategies. These methods allow for the precise introduction of different chemical groups onto the carbazole core, enabling the synthesis of a vast array of derivatives with tailored characteristics.

Electrophilic Aromatic Substitution on this compound (e.g., at C3, C6 positions)

The electron-rich nature of the this compound ring system makes it susceptible to electrophilic aromatic substitution. Due to the directing effects of the nitrogen atom, these reactions predominantly occur at the C3 and C6 positions, which are the most nucleophilic sites. nih.govbeilstein-journals.org This regioselectivity provides a reliable method for introducing a wide range of functional groups.

Common electrophilic substitution reactions for this compound include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nsf.govchim.it

Nitration: The addition of a nitro group (-NO2) using nitrating agents such as nitric acid.

Acylation: The attachment of an acyl group (R-C=O) via Friedel-Crafts acylation reactions. nih.gov

These reactions are fundamental for creating key intermediates that can be further elaborated into more complex carbazole derivatives. The reactivity of the C3 and C6 positions allows for both mono- and di-substitution, depending on the reaction conditions and stoichiometry of the reagents. For instance, treatment with one equivalent of NBS can lead to monobromination, while using excess reagent can result in dibromination at both the C3 and C6 positions. nsf.gov

| Reaction | Reagent | Position(s) of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3, C6 | nsf.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | C1 | nih.gov |

| Acylation | Aldehydes/Toluene Derivatives | C1, C8 | nih.gov |

Regioselective Functionalization of this compound

While electrophilic substitution reliably targets the C3 and C6 positions, accessing other positions on the carbazole ring requires more advanced regioselective strategies. These methods often employ directing groups or specific catalysts to control the site of functionalization.

One powerful technique is directed ortho-metalation (DoM) . By first installing a directing group on the nitrogen atom, it is possible to direct a metalating agent (like n-butyllithium) to a specific adjacent carbon atom. For example, a bulky triisopropylsilyl (TIPS) group on the nitrogen can direct lithiation to the C4 and C5 positions. rsc.org Subsequent quenching with an electrophile introduces a functional group at these less accessible "bay" positions. rsc.org

Transition metal-catalyzed C-H activation has also emerged as a critical tool for the regioselective functionalization of carbazoles. chim.it Catalysts based on palladium, rhodium, and iridium can activate specific C-H bonds, allowing for the introduction of various functional groups at positions that are not readily accessible through classical methods. For instance, a palladium catalyst can direct the arylation of N-pyridyl carbazoles to the C1 position. nih.gov Similarly, rhodium catalysts have been used for the C1 alkylation of carbazoles bearing a phosphine (B1218219) directing group. chim.it

| Method | Directing/Activating Group | Catalyst/Reagent | Position(s) of Functionalization | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation | N-Triisopropylsilyl (TIPS) | n-Butyllithium/TMEDA | C4, C5 | rsc.org |

| C-H Arylation | N-Pyridyl | Palladium(II) | C1 | nih.gov |

| C-H Alkylation | N-(2-(diphenylphosphanyl)phenyl) | Rhodium(I) | C1 | chim.it |

| C-H Alkenylation/Enamidation | - | Rhodium(II) | C3 | chim.it |

N-Functionalization and Derivatization of this compound

The nitrogen atom of the this compound core offers a convenient handle for functionalization. The N-H bond is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic carbazolide anion. This anion can then react with a variety of electrophiles to introduce substituents at the N9 position. beilstein-journals.org

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides to attach alkyl chains of varying lengths.

N-Arylation: Coupling with aryl halides, often catalyzed by copper or palladium, to introduce aromatic groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to add acyl groups.

These modifications are crucial for tuning the solubility, electronic properties, and solid-state packing of carbazole-based materials. For example, attaching long alkyl chains can improve the solubility of carbazole derivatives in common organic solvents, facilitating their processing for applications in organic electronics. mdpi.com

Post-Synthetic Modification of this compound Scaffolds

Post-synthetic modification refers to the chemical transformation of functional groups that have already been installed on the carbazole core. This strategy adds another layer of complexity and allows for the synthesis of highly elaborate carbazole derivatives.

A common approach involves using cross-coupling reactions, such as the Suzuki or Sonogashira coupling, on halogenated carbazoles. mdpi.comresearchgate.net For instance, a bromo-substituted carbazole can be coupled with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) in the presence of a palladium catalyst to form new carbon-carbon bonds. These methods are widely used to create conjugated systems and polymers.

Another example is the modification of functional groups introduced via electrophilic substitution. A nitro group, for instance, can be reduced to an amino group, which can then be further derivatized. Similarly, an acyl group can be transformed into other functionalities through various organic reactions. This modular approach, where the carbazole core is first built and then modified, is highly efficient for creating libraries of related compounds.

Synthesis of this compound-Based Oligomers and Polymers

The ability to link multiple carbazole units together has led to the development of a rich field of carbazole-based oligomers and polymers. These materials are of significant interest for their applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to their excellent charge-transporting and photophysical properties.

Polymerization Techniques for this compound Monomers (e.g., electrochemical polymerization)

Several polymerization techniques can be employed to create polycarbazoles. The choice of method depends on the desired polymer structure, molecular weight, and properties.

Electrochemical polymerization is a common method where a carbazole monomer is oxidized at an electrode surface to form radical cations. These reactive species then couple to form polymer chains that deposit as a film on the electrode. This technique allows for the direct growth of a polymer film on a conductive substrate, which is advantageous for device fabrication. researchgate.net The polymerization typically proceeds through the C3 and C6 positions of the carbazole ring.

Chemical polymerization methods offer greater control over the polymer structure and allow for bulk synthesis. These methods include:

Oxidative Coupling: Using chemical oxidants like iron(III) chloride or ammonium persulfate to polymerize carbazole monomers. researchgate.net

Transition Metal-Catalyzed Polycondensation: Reactions like Suzuki or Yamamoto coupling of dihalogenated carbazole monomers with appropriate co-monomers are widely used to synthesize well-defined linear polymers. mdpi.comresearchgate.net For example, the palladium-catalyzed Suzuki polycondensation of a 1,8-diiodocarbazole derivative with a diboronic ester comonomer can produce conjugated copolymers. mdpi.comresearchgate.net

Free-Radical Polymerization: Carbazole monomers containing polymerizable groups like vinyl or acrylate (B77674) can be polymerized using free-radical initiators. vt.edu

| Polymerization Technique | Description | Typical Linkage | Reference |

|---|---|---|---|

| Electrochemical Polymerization | Oxidative polymerization on an electrode surface. | C3-C6 | researchgate.net |

| Chemical Oxidative Polymerization | Polymerization using chemical oxidants. | C3-C6 | researchgate.net |

| Suzuki Polycondensation | Palladium-catalyzed coupling of dihalo-carbazoles with diboronic acids/esters. | Varies with monomer | mdpi.comresearchgate.net |

| Yamamoto Coupling | Nickel-catalyzed coupling of dihalo-carbazoles. | Varies with monomer | researchgate.net |

| Free-Radical Polymerization | Polymerization of carbazole monomers with vinyl or acrylate groups. | Through the polymerizable group | vt.edu |

Block and Graft Copolymers Incorporating this compound Units

The integration of this compound moieties into complex macromolecular architectures, such as block and graft copolymers, has been a significant area of research. These structures combine the unique optoelectronic properties of polycarbazole segments with the distinct characteristics of other polymer blocks, leading to materials with tunable functionalities for applications in organic electronics, sensing, and nanotechnology. nih.govresearchgate.netsemanticscholar.org Advanced controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Ring-Opening Metathesis Polymerization (ROMP), are instrumental in synthesizing these well-defined copolymers. semanticscholar.orgspringernature.com Additionally, specific "grafting-from," "grafting-onto," and "grafting-through" strategies have been developed to create complex graft structures. nih.govmdpi.comnih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for synthesizing block copolymers with controlled molecular weights and low polydispersity. This technique has been successfully applied to carbazole-containing monomers, particularly N-vinylcarbazole (NVC). semanticscholar.orgmdpi.com The choice of the RAFT agent, specifically the thiocarbonylthio compound, is crucial for achieving good control over the polymerization of NVC. semanticscholar.org Studies have shown that trithiocarbonate (B1256668) RAFT agents provide excellent control, yielding polymers with very narrow molecular weight distributions (Đ < 1.1). Xanthate-mediated RAFT polymerization has also been effectively used to prepare amphiphilic block copolymers such as poly(N-vinylcarbazole)-b-poly(N-vinylpyrrolidone) (PNVK-b-PNVP). cdnsciencepub.com

The synthesis can proceed sequentially. For instance, a macro-chain transfer agent (macro-CTA) of one type of polymer is first prepared, which then initiates the polymerization of the second monomer. cdnsciencepub.commdpi.com This approach has been used to create block copolymers of NVC and 4-bromophenyl vinyl sulfide (B99878) (BPVS), which can be further functionalized via post-polymerization modification. mdpi.com Similarly, amphiphilic star block copolymers have been synthesized by polymerizing NVC from a poly(acrylic acid) star macro-CTA. acs.org

Table 1: Examples of this compound Block Copolymers Synthesized by RAFT Polymerization

| Block Copolymer | Monomers | RAFT Agent/CTA | Mn ( g/mol ) | Đ (Mw/Mn) | Reference(s) |

|---|---|---|---|---|---|

| poly(BPVS)-b-poly(NVC) | 4-Bromophenyl vinyl sulfide (BPVS), N-Vinylcarbazole (NVC) | Xanthate-terminated poly(BPVS) | 19,400 | 1.28 | mdpi.com |

| PNVK-b-PNVP | N-Vinylcarbazole (NVC), N-Vinylpyrrolidone (NVP) | S-(2-Ethyl propionate)-O-ethyl xanthate (EX) | 30,000 - 90,000 | ~1.3 | cdnsciencepub.com |

| poly(n-butyl acrylate)-b-poly(NVC) | n-Butyl acrylate (BA), N-Vinylcarbazole (NVC) | Cyanomethyl trithiocarbonate | - | < 1.10 |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for creating well-defined polymers and has been employed for the polymerization of carbazole-containing monomers. springernature.comresearchgate.net This method allows for the synthesis of polymers with controlled molecular weights and relatively low polydispersity. researchgate.net For example, ATRP of 9-(4-vinylphenyl)carbazole and its fluorinated analogue has been achieved using a copper chloride/N,N,N',N'',N''-pentamethyldiethylenetriamine (CuCl/PMDETA) catalyst system with ethyl 2-bromoisobutyrate as an initiator. researchgate.net This system produced polymers with molecular weights ranging from 5,000 to 32,000 g/mol and polydispersity indices (Đ) between 1.2 and 1.5. researchgate.net

The living nature of ATRP facilitates the synthesis of block copolymers by sequential monomer addition. researchgate.net Furthermore, the use of multifunctional initiators, such as pentaerythritol (B129877) tetrakis(2-bromoisobutyrate), enables the creation of more complex architectures like star-shaped block and random copolymers incorporating carbazole units. researchgate.net

Table 2: Examples of this compound Copolymers Synthesized by ATRP

| Copolymer Type | Monomers | Initiator/Catalyst System | Mn ( g/mol ) | Đ (Mw/Mn) | Reference(s) |

|---|---|---|---|---|---|

| Linear Block | 9-(4-vinylphenyl)carbazole, 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole | Ethyl 2-bromoisobutyrate / CuCl/PMDETA | 5,000 - 32,000 | 1.2 - 1.5 | researchgate.net |

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is particularly effective for polymerizing cyclic olefin monomers, and it has been adapted for creating carbazole-containing polymers by using functionalized norbornene or cyclooctene (B146475) derivatives. x-mol.netacs.orgacs.org Living ROMP, often employing well-defined ruthenium catalysts like Grubbs' second or third-generation catalysts, allows for the synthesis of high molecular weight block copolymers with narrow molecular weight distributions. x-mol.netacs.orgcnr.it

A key strategy involves the synthesis of a carbazole-functionalized monomer, such as 5-[methylbis(N-carbazolyl)silyl]-2-norbornene, which can be polymerized in a living fashion. acs.orgacs.org Block copolymers are then prepared by the sequential addition of a second, different functionalized norbornene monomer to the living polymer chain. acs.orgacs.org This method was used to create a block copolymer from a carbazole-functionalized norbornene and a TMS-protected alcohol-functionalized norbornene, resulting in a polymer with a number-average molecular weight (Mn) of 57,000 g/mol and a polydispersity (Mw/Mn) of 1.26. acs.orgacs.org ROMP has also been used to copolymerize a norbornene monomer containing a carbazole group with a polystyrene-based macromonomer to form branched random copolymers. tku.edu.tw

Table 3: Examples of this compound Copolymers Synthesized by ROMP

| Copolymer Type | Monomers | Catalyst | Mn ( g/mol ) | Đ (Mw/Mn) | Reference(s) |

|---|---|---|---|---|---|

| Linear Block | 5-[methylbis(N-carbazolyl)silyl]-2-norbornene, TMS-protected alcohol-functionalized norbornene | RuCl₂(CHPh)(PCy₃)₂ (Grubbs' Catalyst) | 57,000 | 1.26 | acs.orgacs.org |

| Random | 3-substituted cyclooctene with carbazole units, Cyclooctene | Grubbs' 2nd & 3rd Gen. Catalysts | - | - | x-mol.net |

| Block | Norbornene dicarboximide with carbazole units, Norbornene dicarboximide with coumarin (B35378) units | Grubbs' 3rd Gen. Catalyst (G3) | - | Low | cnr.it |

Specialized Grafting Methodologies

Beyond these primary polymerization techniques, specific grafting methods are employed to synthesize graft copolymers, which are categorized as "grafting-from," "grafting-onto," and "grafting-through." nih.govmdpi.comresearchgate.net

Grafting-from: In this approach, monomer chains are grown from initiation sites located on a pre-existing polymer backbone. nih.govnih.gov For example, ATRP can be used to grow methacrylate (B99206) or styrene (B11656) chains from a brominated polystyrene macroinitiator. nih.govmdpi.com

Grafting-onto: This method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone that has complementary reactive sites. nih.gov

Grafting-through: This technique involves the polymerization of macromonomers—polymer chains that have a polymerizable group at one end. nih.govmdpi.com A notable example is the synthesis of all-conjugated graft copolymers where a poly(3-hexylthiophene) (P3HT) macromonomer is copolymerized with a carbazole monomer via palladium-catalyzed Suzuki–Miyaura coupling. nih.govmdpi.com Another approach involves the chemical cross-linking of poly(N-vinylcarbazole) in the presence of 3-methylthiophene (B123197) monomers to create a grafted structure. researchgate.net

These advanced methodologies provide robust control over the architecture of copolymers containing this compound units, enabling the precise design of materials with tailored properties for a wide array of applications.

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,2'-Azobisisobutyronitrile | AIBN |

| 4-Bromophenyl vinyl sulfide | BPVS |

| 9-(4-vinylphenyl)carbazole | - |

| 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole | - |

| Copper(I) chloride | CuCl |

| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidenebis(3-bromopyridine)ruthenium(II) | G3 Catalyst |

| Dichlorobis(tricyclohexylphosphine)benzylideneruthenium(IV) | Grubbs' Catalyst |

| Ethyl 2-bromoisobutyrate | - |

| N,N,N',N'',N''-pentamethyldiethylenetriamine | PMDETA |

| N-vinylcarbazole | NVC |

| N-vinylpyrrolidone | NVP |

| n-Butyl acrylate | BA |

| Pentaerythritol tetrakis(2-bromoisobutyrate) | - |

| Poly(3-hexylthiophene) | P3HT |

| Poly(N-vinylcarbazole) | PNVK |

| Poly(N-vinylpyrrolidone) | PNVP |

| Poly(acrylic acid) | PAA |

| Polystyrene | PS |

Reactivity and Mechanistic Pathways of 1h Carbazole Transformations

Electron-Donating Characteristics and Aromaticity of 1H-Carbazole

This compound is a heterocyclic aromatic compound composed of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. rsc.org The presence of the nitrogen atom with its lone pair of electrons integrated into the π-system gives carbazole (B46965) its characteristic electron-donating nature. chemmethod.commdpi.com This property is fundamental to its reactivity and its widespread use in materials for optoelectronics, where it often functions as an electron-donating or hole-transporting material. mdpi.combeilstein-journals.org

The electron-donating ability of the carbazole nucleus can be modulated by introducing substituents at various positions on the rings. researchgate.net For instance, attaching electron-donating groups enhances this characteristic, while electron-withdrawing groups can diminish it, allowing for the fine-tuning of the molecule's electronic properties for specific applications. chemmethod.com

The aromaticity of carbazole is a key factor contributing to its stability. However, studies have shown that the five-membered pyrrole-like ring exhibits reduced aromaticity compared to the adjacent benzene rings. rsc.org This variation in local aromaticity within the molecule influences its reactivity. The positions most susceptible to electrophilic attack are the 3, 6, and 9 (N-H) positions, a direct consequence of the electron distribution shaped by the interplay of aromaticity and the electron-donating nitrogen atom. researchgate.net The two benzene rings in carbazole are electron-rich, and extending conjugation by attaching moieties at the 3 and 6 positions can significantly alter the molecule's electronic properties, such as reducing its triplet energy. rsc.org

Oxidation and Reduction Chemistry of this compound

The electron-rich nature of the this compound ring system makes it susceptible to oxidation. evitachem.com The oxidation process typically involves the removal of an electron to form a radical cation, which is a key intermediate in many of its chemical transformations, including polymerization. mdpi.comresearchgate.net The stability and subsequent reactivity of this radical cation are influenced by the substitution pattern on the carbazole core. nsf.gov For instance, unsubstituted carbazoles can be prone to dimerization or other side reactions upon oxidation. nsf.gov The oxidation potential of carbazole can be tuned by the introduction of different functional groups. nsf.gov

Reduction of the carbazole moiety is generally more difficult to achieve due to its aromatic stability. However, under specific conditions, reduction can occur. The redox behavior of carbazole is central to its application in various fields, particularly in the development of conducting polymers and photoredox catalysts. evitachem.comresearchgate.net

The electrochemical behavior of this compound and its derivatives is well-documented, with cyclic voltammetry being a primary tool for its investigation. researchgate.net Carbazole undergoes oxidation at a potential of approximately 1.38 V versus a silver/silver chloride (Ag/AgCl) electrode, which is an irreversible process that preferably leads to the formation of 3,3′-bicarbazyl. researchgate.net The oxidation process is generally described by an ECE (electrochemical-chemical-electrochemical) mechanism, where the initial one-electron oxidation forms a radical cation. This is followed by a rapid chemical coupling reaction, typically at the 3 and 6 positions, and then a subsequent electrochemical oxidation of the resulting dimer.

The redox potentials of carbazole systems can be significantly influenced by substitution. For example, N-aryl substitution can lead to the formation of reactive radicals delocalized on the N-aryl group. researchgate.net The electrochemical properties of various carbazole derivatives have been studied to understand the structure-property relationships that govern their stability and reactivity, which is crucial for designing new materials with desired electronic properties. researchgate.net

Below is an interactive data table summarizing the electrochemical properties of selected carbazole derivatives.

| Compound | Oxidation Potential(s) (V vs. reference) | Reduction Potential(s) (V vs. reference) | Key Observations |

| Carbazole | 1.38 (vs. Ag/AgCl) researchgate.net | - | Irreversible oxidation, leads to 3,3'-bicarbazyl. researchgate.net |

| N-vinylcarbazole | 1.2 (vs. SCE) researchgate.net | - | Leads to two forms of poly-N-vinyl carbazole. researchgate.net |

| 3-Bromocarbazole | 0.93, 1.31 (vs. Ag/AgCl) researchgate.net | - | Irreversible oxidation, preferably to 3,3'-bicarbazyl. researchgate.net |

| Compound 7a | 0.55 (quasi-reversible), 0.84 (reversible) beilstein-journals.org | -1.86 (irreversible) beilstein-journals.org | Two distinct oxidation peaks observed. beilstein-journals.org |

| Compound 7b | 0.71 (quasi-reversible), 0.99 (reversible) beilstein-journals.org | -1.93 (irreversible) beilstein-journals.org | Reversible and quasi-reversible oxidation peaks. beilstein-journals.org |

Note: The reference electrode may vary between studies (e.g., Ag/AgCl, SCE - Saturated Calomel Electrode). Compound 7a and 7b are specific 2-(N-hexylcarbazol-3'-yl)-4/5-formylpyridine derivatives.

The oxidative polymerization of this compound is a key method for synthesizing polycarbazoles, which are important conducting polymers. The process can be initiated either chemically, using oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate, or electrochemically. mdpi.comresearchgate.net

The generally accepted mechanism for the electrochemical polymerization of carbazole involves an initial one-electron oxidation of the carbazole monomer to form a radical cation. researchgate.net This is considered the rate-determining step. The radical cation is most reactive at the 3 and 6 positions of the carbazole ring. researchgate.net Two of these radical cations then couple to form a dicationic dimer, which subsequently loses two protons to yield a neutral dimer (3,3'-bicarbazyl). mdpi.com This dimer is more easily oxidized than the monomer, leading to a chain reaction where the oligomers continue to grow, ultimately forming a polycarbazole film on the electrode surface. researchgate.net

Chemical polymerization follows a similar pathway, with the oxidizing agent facilitating the initial formation of the carbazole radical cation. mdpi.com The structure and properties of the resulting polymer are highly dependent on the reaction conditions, including the concentration of the monomer, the type of oxidant, and the solvent used. mdpi.com While 3,6-linkages are the most common, other linkages like 2,7- and 1,8- are also possible, leading to polymers with different properties. mdpi.com

In the atmosphere, the primary degradation pathway for carbazole is its reaction with hydroxyl (OH) radicals, especially during the daytime. preprints.org Theoretical studies using density functional theory (DFT) have elucidated the mechanism of this gas-phase oxidation. preprints.orgscispace.compreprints.org

The reaction between carbazole and an OH radical can proceed through four main pathways:

OH addition to the "bend" carbon atoms (C4a, C4b). preprints.orgscispace.compreprints.org

OH addition to the "benzene ring" carbon atoms (C1, C2, C3, C4). preprints.orgscispace.compreprints.org

Hydrogen abstraction from the C-H bonds. preprints.orgscispace.compreprints.org

Hydrogen abstraction from the N-H bond. preprints.orgscispace.compreprints.org

Oxidative Polymerization Mechanisms of this compound

Photophysical and Photochemical Reactivity of this compound

The photophysical and photochemical properties of this compound and its derivatives are of significant interest due to their applications in organic light-emitting diodes (OLEDs), sensors, and as photosensitizers. beilstein-journals.orgkobe-u.ac.jp Carbazole absorbs ultraviolet light, leading to the formation of an excited singlet state (S₁). mdpi.comresearchgate.net This excited state can then undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or photochemical reactions. mdpi.comresearchgate.netacs.org

The fluorescence of carbazole typically occurs in the UV region, and its quantum yield and lifetime are solvent-dependent. mdpi.comresearchgate.net The excited state of carbazole can be quenched by various molecules, including oxygen. mdpi.comresearchgate.net Photochemical reactions of carbazole often proceed via a photoinduced electron transfer (PSET) mechanism, where the excited carbazole acts as an electron donor. researchgate.net For example, in the presence of chloromethanes, irradiation of carbazole can lead to the formation of chlorinated carbazole derivatives. researchgate.net

Upon photoexcitation, carbazole derivatives undergo a series of rapid processes. The initially formed higher excited singlet state (Sₓ) quickly decays to the first excited singlet state (S₁) via internal conversion, typically within a picosecond. mdpi.comresearchgate.net The S₁ state has a lifetime of around 13-15 nanoseconds and can transfer vibrational energy to the surrounding solvent molecules on a timescale of 8-20 picoseconds. mdpi.comresearchgate.net

From the S₁ state, intersystem crossing (ISC) to the first triplet state (T₁) can occur with a significant quantum yield (around 51-56%). mdpi.comresearchgate.net The T₁ state has a much longer lifetime, typically in the microsecond range. mdpi.comresearchgate.net Both the S₁ and T₁ states can be involved in energy transfer processes. For instance, the triplet excited state of carbazole can transfer its energy to other molecules, such as thymine, to induce photochemical reactions. acs.org Conversely, the singlet excited state can be quenched via electron transfer. acs.org In carbazole-containing dyads, efficient energy transfer can occur from the carbazole unit to an attached acceptor moiety. rsc.org The dynamics of these excited states are crucial for the performance of carbazole-based materials in optoelectronic applications. rsc.org

The table below summarizes key photophysical data for carbazole in different organic solvents.

| Solvent | S₁ Lifetime (ns) | T₁ Lifetime (µs) | Intersystem Crossing Quantum Yield (%) |

| Tetrahydrofuran (THF) | 13.6 mdpi.com | 3.4 mdpi.com | 51-56 (typical) mdpi.comresearchgate.net |

| Acetonitrile (B52724) | 14.3 mdpi.com | 10.3 mdpi.com | 51-56 (typical) mdpi.comresearchgate.net |

| n-Heptane | ~13-15 (typical) mdpi.comresearchgate.net | - | - |

Photoinduced Electron Transfer (PET) in this compound Containing Systems

The this compound moiety is a well-known electron-rich system and frequently serves as an effective electron donor in photoinduced electron transfer (PET) processes. rsc.orgmdpi.com Upon photoexcitation, the carbazole unit can transfer an electron to an acceptor molecule, generating a carbazole radical cation (Cz•+) and the radical anion of the acceptor. This process is fundamental to the application of carbazole derivatives in various fields, including organic electronics and photoredox catalysis.

The efficiency of PET in carbazole-containing systems is influenced by several factors, including the electronic properties of the linked acceptor, the nature of the solvent, and the length and type of the spacer connecting the donor and acceptor units. For instance, in a series of carbazole (CBZ)-boron dipyrromethene (BODIPY) dyads, where carbazole acts as the energy donor, efficient energy transfer from the singlet excited carbazole to the BODIPY unit was observed. researchgate.net The quenching efficiencies of the carbazole emission were found to be higher in polar solvents like acetonitrile and dichloromethane (B109758), indicating that the PET process is more favorable in such environments. researchgate.net

In carbazole dendrimers with a heteroleptic Iridium(III) complex core, excitation of the carbazole dendrons leads to quenching of the core's phosphorescence due to PET. rsc.org Time-resolved transient absorption spectroscopy has been instrumental in studying the dynamics of these processes. Following excitation of the carbazole dendrons, a transient absorption band corresponding to the S1–Sn transition of the excited carbazole is observed. rsc.org The subsequent decay of this species is accompanied by the appearance of a new absorption band attributed to the carbazole radical cation (Cz•+), confirming the occurrence of PET. rsc.orgresearchgate.net Interestingly, selective excitation of the Iridium core can also lead to the formation of the carbazole radical cation, in this case via a photoinduced hole transfer (PHT) from the carbazole's highest occupied molecular orbital (HOMO) to the iridium complex's lowest singly occupied molecular orbital (LSOMO). rsc.org

The general mechanism for PET in a donor-acceptor system involving this compound can be summarized as follows:

Excitation: The carbazole donor (D) absorbs a photon, promoting it to an excited state (D*).

Electron Transfer: The excited donor (D*) transfers an electron to the acceptor (A), forming a radical ion pair [D•+A•−].

Charge Recombination/Separation: The radical ion pair can either undergo charge recombination, returning to the ground state, or the ions can separate to participate in subsequent chemical reactions.

The relative energy levels of the donor and acceptor are crucial for determining the feasibility of PET. Theoretical calculations, such as those using density functional theory (DFT), are often employed to understand the electronic structure and relative orbital energies of the involved species. rsc.org

Photocyclization and Photodimerization Reactions of this compound

This compound and its derivatives can undergo intramolecular photocyclization reactions, a key method for synthesizing more complex, fused heterocyclic systems. researchgate.net A notable example is the 6π-electrocyclization reaction. This pericyclic reaction involves the formation of a new sigma bond between two atoms of a conjugated system containing 6 π-electrons upon exposure to light. For instance, substituted triarylamines can undergo acetone-sensitized [6π]-electrocyclization to yield carbazole derivatives. researchgate.net The regioselectivity of this cyclization can be influenced by the nature and position of substituents on the aromatic rings. researchgate.net

A novel application of this principle is the photochemical synthesis of carbazole-fused Blatter radicals from N-substituted carbazole derivatives of benzo[e] rsc.orgresearchgate.netresearchgate.nettriazine. rsc.org This reaction proceeds via a photoinduced 6π-electrocyclization, which then triggers the release of an acid. researchgate.net DFT calculations have been used to rationalize why this photocyclization is observed for carbazole precursors but not for analogous systems like dibenzocarbazole (B1207471) or indole (B1671886). rsc.org

In addition to intramolecular reactions, this compound derivatives can also participate in photodimerization reactions. These reactions, often [2+2] or [4+4] cycloadditions, can be facilitated and their stereoselectivity controlled by supramolecular hosts such as cyclodextrins or metal-organic frameworks (MOFs). oaepublish.com For example, the [4+4] photodimerization of 1-anthracenecarboxylate (1-AC-) has been successfully carried out within the porous channels of a MOF containing γ-cyclodextrin moieties, leading to the product with high yield and enantioselectivity. oaepublish.com

Radical Reactions Involving the this compound Moiety

The this compound moiety can be involved in various radical reactions, often initiated by photoredox catalysis. springernature.com Visible light photocatalysis has emerged as a powerful tool for generating radical species under mild conditions. springernature.com In this context, the carbazole unit can act as a photosensitizer. Upon irradiation, it can form a radical cation which then initiates a cascade of radical reactions. acs.org

One example is the stereoselective intermolecular radical cascade reaction of tryptophans with acrylamides. springernature.com This reaction, promoted by a photoredox catalyst, proceeds through the formation of an α-amino alkyl radical, which then undergoes a cyclization onto the indole ring of the tryptophan to generate a benzylic radical intermediate. This intermediate is then reduced and protonated to yield a trans-fused hexahydrocarbazole. springernature.com

The carbazole radical cation itself is a key intermediate in many of these processes. researchgate.net It can be generated by one-electron oxidation of the neutral carbazole. Mechanistic studies have utilized techniques like laser flash photolysis to observe the transient absorption spectra of the carbazole radical cation, confirming its role in the reaction pathway. researchgate.net In some systems, both free-radical and step-growth polymerizations can be initiated simultaneously using a carbazole-containing monomer. Upon irradiation, carbazole radical cations and other radical species are formed, which then initiate the respective polymerization pathways. acs.org

Acid-Base Properties and Protonation/Deprotonation Equilibria of this compound

This compound is a weak acid and an even weaker base. mdpi.comacs.org The proton on the nitrogen atom is acidic due to the aromatic stabilization of the resulting carbazolide anion. Deprotonation of the N-H group makes the molecule more electron-rich and thus a better nucleophile. masterorganicchemistry.com This property is exploited in the synthesis of various carbazole derivatives and metal complexes where the carbazolide anion acts as a ligand. acs.org

The acidity and basicity of carbazole can be modulated by introducing substituents onto the aromatic rings. researchgate.net Electron-withdrawing groups will increase the acidity of the N-H proton, while electron-donating groups will decrease it. The protonation of carbazole typically occurs at one of the carbon atoms of the aromatic rings rather than at the nitrogen, due to the involvement of the nitrogen lone pair in the aromatic π-system. acs.org However, protonation makes the molecule more electron-poor and thus more electrophilic. masterorganicchemistry.com

The study of protonation and deprotonation equilibria is often carried out using spectrophotometric titrations. acs.org By monitoring the changes in the UV-Vis absorption spectrum as a function of pH, the pKa values for the various acid-base equilibria can be determined. acs.org For instance, in substituted indoles, a system related to carbazole, the ionization constants for both protonation and deprotonation have been shown to correlate with the Hammett substituent constants. researchgate.net

| Parameter | Value | Conditions |

| pKa (N-H deprotonation) | ~17 | In DMSO |

| pKa (C-protonation) | Very low (strong acid required) | - |

This table presents approximate pKa values for this compound based on literature for related compounds and general chemical principles.

Metal Complexation and Coordination Chemistry of this compound Ligands

The deprotonated form of this compound, the carbazolide anion, is a versatile ligand in coordination chemistry. acs.org The nitrogen atom of the carbazolide can coordinate to a metal center, and the carbazole backbone can be further functionalized with other donor groups to create multidentate "pincer" ligands. nih.gov These ligands can stabilize a wide range of metal ions in various oxidation states. researchgate.netresearchgate.net

For example, tridentate LNL-carbazolide ligands (where L represents a flanking donor group) have been shown to form stable complexes with transition metals, alkaline earth metals, and even p-block elements. acs.orgnih.gov The rigid and planar carbazole scaffold provides enhanced stability to the resulting metal complexes. nih.gov The electronic properties of the metal center can be fine-tuned by modifying the substituents on the carbazole ring or the nature of the flanking donor groups. researchgate.net

The coordination of carbazole-based ligands to metal ions is typically confirmed using a variety of spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. researchgate.netdergipark.org.tr For instance, in Schiff base complexes derived from carbazole, the ligand often coordinates to the metal ion through the azomethine nitrogen and a phenolic oxygen. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Carbazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1H-Carbazole Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of carbazole-based molecules. ipb.pt It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the number and types of protons and carbons in a molecule. emerypharma.com For instance, in the ¹H NMR spectrum of the parent this compound, the chemical shifts of the protons are influenced by the aromatic ring system and the nitrogen heteroatom. ipb.pt N-substitution on the carbazole (B46965) ring does not significantly alter the chemical shifts of the ring protons. ipb.pt

However, for complex carbazole derivatives with multiple substituents or those forming polymeric structures, 1D NMR spectra can become crowded and difficult to interpret. ipb.pt In such cases, two-dimensional (2D) NMR techniques are essential for complete structural assignment. mdpi.com These experiments spread spectral information across two frequency dimensions, enhancing resolution and revealing correlations between different nuclei. creative-biostructure.com

Common 2D NMR techniques employed in carbazole research include:

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comcreative-biostructure.com It is instrumental in establishing the connectivity of protons within the carbazole framework and its substituents.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. emerypharma.comcreative-biostructure.com This experiment is crucial for assigning carbon signals based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons, typically over two to four bonds. emerypharma.comcreative-biostructure.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments through these non-protonated centers. mdpi.com For example, in carbazolequinone derivatives, where protons can be separated by several bonds from non-protonated carbons, HMBC is mandatory for spectral assignment. mdpi.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations critical for determining the three-dimensional structure and stereochemistry of carbazole derivatives. nih.govnih.gov

The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals in even complex carbazole derivatives, providing a complete picture of the molecular structure. mdpi.comnih.gov

Below is an illustrative table of ¹H and ¹³C NMR chemical shifts for the parent this compound molecule.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound Data is typically acquired in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1, 8 | ~8.10 (d) | ~110.9 |

| 2, 7 | ~7.40 (t) | ~120.4 |

| 3, 6 | ~7.22 (t) | ~118.9 |

| 4, 5 | ~7.50 (d) | ~125.8 |

| 4a, 4b | - | ~123.0 |

| 8a, 9a | - | ~139.8 |

| NH | ~8.0 (br s) | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), br (broad).

While solution-state NMR is powerful for characterizing soluble carbazole derivatives, solid-state NMR (ssNMR) is essential for analyzing insoluble carbazole-containing polymers. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. For instance, ssNMR has been used to study the structure and dynamics of poly(N-vinylcarbazole) and other carbazole-based polymers, providing insights into their conformation and packing in the solid state.

High-Resolution 1D and 2D NMR Techniques for this compound Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives. These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and functional groups.

In the FT-IR spectrum of this compound, the N-H stretching vibration appears as a sharp band around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is also observable in the fingerprint region.

Electronic Absorption and Emission Spectroscopy of this compound Systems

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence, is fundamental to understanding the electronic structure and photophysical properties of this compound and its derivatives. These properties are central to their applications in optoelectronic devices.

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of light. The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to π-π* transitions within the aromatic system.

The spectrum typically shows two main absorption bands:

A strong absorption band at shorter wavelengths (around 290 nm) attributed to the ¹Lₐ transition.

A weaker, structured band at longer wavelengths (around 320-340 nm) corresponding to the ¹Lₑ transition.

The position and intensity of these bands are sensitive to the substitution pattern on the carbazole ring and the solvent polarity. This sensitivity makes UV-Vis spectroscopy a useful tool for probing the electronic effects of different substituents and the local environment of the carbazole chromophore.

Upon excitation, this compound and its derivatives can relax to the ground state through radiative pathways, namely fluorescence (from the lowest singlet excited state, S₁) and phosphorescence (from the lowest triplet excited state, T₁).

Fluorescence: Carbazole is known for its strong blue fluorescence. The fluorescence spectrum is often a mirror image of the long-wavelength absorption band. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency of the emission process.

Phosphorescence: At low temperatures (e.g., 77 K in a frozen matrix), the phosphorescence of carbazole can be observed at longer wavelengths compared to its fluorescence. This emission results from the spin-forbidden transition from the T₁ state to the ground state (S₀) and provides information about the energy of the triplet state, which is crucial for applications in organic light-emitting diodes (OLEDs).

The emission properties of carbazole derivatives can be tuned by chemical modification, making them versatile materials for a wide range of photonic applications.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observables | Typical Values/Regions for this compound |

| ¹H NMR | Chemical shifts (δ), coupling constants (J) | Aromatic protons: ~7.2-8.1 ppm; NH proton: ~8.0 ppm |

| ¹³C NMR | Chemical shifts (δ) | Aromatic carbons: ~110-140 ppm |

| FT-IR | Vibrational frequencies (cm⁻¹) | N-H stretch: ~3400-3500 cm⁻¹; Aromatic C=C stretch: ~1400-1600 cm⁻¹ |

| UV-Visible Absorption | Absorption maxima (λₘₐₓ) | ~290 nm, ~323 nm, ~335 nm |

| Fluorescence Emission | Emission maximum (λₑₘ) | ~340-370 nm (solvent dependent) |

Time-Resolved Spectroscopy for this compound Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the transient electronic states and relaxation pathways of photoexcited this compound. These studies, often employing femtosecond and nanosecond transient absorption spectroscopy, provide critical data on the lifetimes and dynamics of singlet and triplet excited states.

Upon photoexcitation, typically in the deep-UV range, this compound undergoes a series of rapid photophysical processes. mdpi.comresearchgate.net The initially populated higher singlet state (Sx) rapidly decays via internal conversion (IC) to the first excited singlet state (S1) on a sub-picosecond timescale. mdpi.comresearchgate.net The S1 state is characterized by distinct excited-state absorption (ESA) bands. mdpi.commdpi.com

The lifetime of the S1 state in deaerated solutions is on the order of 13–15 nanoseconds and is only weakly influenced by the solvent. mdpi.comresearchgate.net From the S1 state, the molecule can relax through several channels, including fluorescence and intersystem crossing (ISC) to the triplet manifold. researchgate.net Intersystem crossing populates the first triplet state (T1), which has a much longer lifetime, typically in the microsecond regime. mdpi.comresearchgate.net The efficiency of this process is significant, with reported quantum yields of 51–56%. researchgate.net The presence of oxygen can strongly quench both the S1 and T1 states. researchgate.net

In thin films, the excited-state dynamics of carbazole are further complicated by intermolecular interactions. mdpi.com At high exciton (B1674681) densities, singlet-singlet annihilation becomes a dominant decay pathway, significantly shortening the S1 lifetime. mdpi.com

Detailed kinetic analysis of transient absorption data allows for the elucidation of rate constants for these various processes, providing a comprehensive picture of the excited-state landscape of this compound. mdpi.com

Table 1: Key Excited-State Properties of this compound

| Property | Value/Range | Conditions |

| S1 State Lifetime | 13–15 ns | Deaerated organic solvents |

| T1 State Lifetime | Few microseconds | Deaerated organic solvents |

| Intersystem Crossing (ISC) Quantum Yield | 51–56% | Organic solvents |

| S1 Excited-State Absorption (ESA) Peaks | 350, 600, 1100 nm | Organic solvents |

Mass Spectrometry Techniques for this compound Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the determination of the molecular weight and structural elucidation of this compound and its derivatives. High-resolution mass spectrometry and tandem mass spectrometry are particularly valuable in this regard.

High-Resolution Mass Spectrometry (HRMS) of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound with a high degree of confidence. measurlabs.commeasurlabs.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas. For this compound (C12H9N), the expected exact mass can be calculated and compared to the experimentally measured value, confirming its identity. HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) for the analysis of complex mixtures. rsc.org

Tandem Mass Spectrometry (MS/MS) for this compound Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for gaining detailed structural information about this compound and its derivatives through controlled fragmentation. labmanager.comcreative-proteomics.com In an MS/MS experiment, the protonated or molecular ion of this compound is first isolated in the mass spectrometer. creative-proteomics.com This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. labmanager.com

The resulting fragmentation pattern provides a fingerprint that is unique to the molecule's structure. Analysis of these fragments helps to confirm the connectivity of the atoms within the carbazole core and to identify the location of any substituents. For instance, studies on carbazolequinones have utilized MS/MS to understand the fragmentation pathways, which are influenced by the nature and position of substituents on the aromatic ring. researchgate.net This technique is crucial for distinguishing between isomers and for characterizing novel carbazole derivatives. researchgate.net The development of methods using GC-MS/MS allows for the sensitive detection and quantification of carbazole and its halogenated derivatives in various samples. nih.gov

X-ray Crystallography and Diffraction Studies of this compound Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in its crystalline state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms, bond lengths, and bond angles. wikipedia.org